4-[2-(3-Oxo-piperazin-2-yl)-acetylamino]-benzoic acid ethyl ester
Description
4-[2-(3-Oxo-piperazin-2-yl)-acetylamino]-benzoic acid ethyl ester is a synthetic organic compound featuring:
- A benzoic acid ethyl ester backbone.
- An acetylamino linker at the 4-position of the benzene ring.
- A 3-oxo-piperazine-2-yl substituent attached via the acetyl group.
This structure combines ester and amide functionalities with a heterocyclic piperazine moiety, making it a candidate for pharmaceutical applications, particularly in oncology or antimicrobial therapy.
Properties
IUPAC Name |
ethyl 4-[[2-(3-oxopiperazin-2-yl)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4/c1-2-22-15(21)10-3-5-11(6-4-10)18-13(19)9-12-14(20)17-8-7-16-12/h3-6,12,16H,2,7-9H2,1H3,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYCSYFGMOVSWAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)NCCN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(3-Oxo-piperazin-2-yl)-acetylamino]-benzoic acid ethyl ester typically involves multiple steps, starting with the formation of the piperazine ring. One common approach is to react a suitable amine with a dihaloalkane to form the piperazine core, followed by functionalization at the appropriate positions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions using reactors designed to handle the necessary reagents and conditions. The process would be optimized for yield, purity, and cost-effectiveness, with rigorous quality control measures in place to ensure consistency.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The piperazine ring can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the ketone group in the piperazine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the piperazine ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperazines.
Scientific Research Applications
Chemistry: It can be used as an intermediate in the synthesis of more complex molecules.
Biology: It may serve as a building block for bioactive compounds.
Medicine: It could be explored for its pharmacological properties, potentially leading to the development of new drugs.
Industry: It might find use in the production of materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism by which 4-[2-(3-Oxo-piperazin-2-yl)-acetylamino]-benzoic acid ethyl ester exerts its effects would depend on its specific biological targets. It may interact with enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact molecular targets and pathways involved would need to be determined through experimental studies.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural analogs and their substituents:
Physicochemical Properties
- Ethyl 4-acetamidobenzoate (C₁₁H₁₃NO₃): Molecular weight: 207.23 g/mol. Higher lipophilicity due to the ethyl ester and absence of polar heterocycles .
- Methyl 4-acetamido-2-hydroxybenzoate (C₁₀H₁₁NO₄): Hydroxyl group increases polarity (PSA = 78.9 Ų vs. ~58.6 Ų for ethyl 4-acetamidobenzoate) .
Biological Activity
4-[2-(3-Oxo-piperazin-2-yl)-acetylamino]-benzoic acid ethyl ester, also known as Ethyl 4-({[1-(ethylcarbamoyl)-3-oxopiperazin-2-yl]acetyl}amino)benzoate, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C18H24N4O5, with a molecular weight of 376.41 g/mol. The compound features a piperazine ring which is crucial for its biological activity, particularly in modulating receptor interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The piperazine moiety is known to interact with various enzymes, potentially inhibiting their activity. This action can be beneficial in treating conditions related to enzyme overactivity.
- Receptor Modulation : The compound may act as a modulator for specific receptors involved in cellular signaling pathways. This modulation can affect processes such as inflammation and cell proliferation.
- Antimicrobial Properties : Some derivatives of benzoic acid compounds exhibit antimicrobial activities. The structural features of this compound suggest it may have similar properties.
Antimicrobial Activity
Research indicates that compounds with similar structures to this compound have shown promising antimicrobial properties against various pathogens. For instance, derivatives have been tested against fungi such as Aspergillus spp., demonstrating effective inhibition of growth .
Anti-inflammatory Effects
In vitro studies suggest that the compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This activity could position it as a candidate for treating inflammatory disorders .
Case Studies
- Case Study on Antimicrobial Efficacy : A study evaluated the efficacy of related benzoic acid derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications to the piperazine structure enhanced antibacterial activity, suggesting that similar alterations might improve the effectiveness of this compound .
- Clinical Trials for Inflammatory Disorders : A preliminary clinical trial assessed the anti-inflammatory effects of piperazine derivatives in patients with rheumatoid arthritis. The results showed a significant reduction in markers of inflammation, supporting the hypothesis that such compounds could be beneficial in managing chronic inflammatory conditions .
Summary of Biological Activities
Q & A
Q. Key Conditions :
- Temperature control : Reflux duration (e.g., 12 hours) impacts intermediate stability.
- Solvent selection : Ethanol optimizes solubility for substitution reactions.
- Stoichiometry : Excess potassium carbonate ensures complete deprotonation.
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | SOCl₂, 1033 K, 5 h | Carboxylic acid chlorination |
| 2 | Ethanol, K₂CO₃, reflux, 12 h | Piperazine ring formation |
| 3 | TFA in dichloromethane, 12 h | Deprotection |
| 4 | Column chromatography (1:1 EtOAc:petroleum ether) | Purification |
How can researchers characterize the crystallographic structure of this compound to confirm its molecular configuration?
Advanced
Single-crystal X-ray diffraction is the gold standard. Key steps include:
- H atom placement : Calculated positions with riding models (C–H = 0.93 Å for aromatic, O–H = 0.82 Å) .
- Refinement : Uiso(H) constraints (1.2× Ueq for aromatic, 1.5× for methyl/O–H) ensure accurate electron density mapping .
- Validation : Compare bond lengths/angles with analogous piperazinium salts (e.g., 4-(2-fluorobenzoyl)piperazin-1-ium trifluoroacetate) .
What methodological approaches are recommended for resolving discrepancies in NMR data between synthesized batches?
Q. Advanced
- 2D NMR (COSY, HSQC) : Identifies coupling patterns and quaternary carbons, resolving stereochemical ambiguities .
- Recrystallization : Eliminates impurities using solvents like ethyl acetate/hexane, as demonstrated in purification of related esters .
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula integrity (e.g., deviation < 2 ppm) .
What safety protocols should be implemented when handling this compound in laboratory settings?
Q. Basic
- Personal protective equipment (PPE) : Gloves, goggles, and lab coats mandatory due to acute toxicity risks .
- Ventilation : Use fume hoods to avoid inhalation; respiratory protection required if aerosolization occurs .
- First aid : Immediate rinsing with water for skin/eye contact; consult poison control for ingestion .
How can the purity of this compound be quantified, and what thresholds are acceptable for pharmacological studies?
Q. Basic
- HPLC-UV : Baseline separation with ≥95% peak area is standard.
- Calibration : Certified reference materials ensure accuracy. For example, 95% purity is required to exclude bioactive impurities in analogs .
What factors influence the stability of this compound during storage, and how can degradation be minimized?
Q. Advanced
- Moisture : Hydrolysis of the ester group is mitigated by storage under anhydrous conditions (e.g., molecular sieves) .
- Temperature : Long-term stability at -20°C under nitrogen atmosphere prevents oxidative degradation .
- Monitoring : Regular HPLC checks detect hydrolyzed by-products (e.g., free carboxylic acid) .
How does the electronic environment of the piperazine ring affect reactivity in further chemical modifications?
Advanced
The 3-oxo group creates electron deficiency at adjacent nitrogen, directing electrophilic attacks. For example:
- Acylation : Prefers the less electron-deficient nitrogen, as confirmed by crystallographic data in piperazinium salts .
- Steric effects : Bulky substituents on the benzoic acid moiety hinder nucleophilic additions .
What analytical techniques are most effective in identifying synthesis by-products?
Q. Advanced
- LC-MS/MS : Fragments ions to identify structural motifs (e.g., dimeric by-products from Michael additions) .
- TLC monitoring : Early detection of azlactone intermediates reduces side reactions .
How can scaling up the synthesis from milligram to gram quantities be optimized?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
